molecular formula C15H21N5Na2O16P2 B12290757 Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B12290757
M. Wt: 635.28 g/mol
InChI Key: DOUDOKFJOZTLBN-UHFFFAOYSA-L
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Description

This compound is a disodium salt featuring a complex phosphorylated structure with two distinct moieties:

  • 3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl: A modified sugar (oxane) ring with azido (-N₃), hydroxymethyl (-CH₂OH), and hydroxyl (-OH) groups.
  • 5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl: A furanose ring linked to a 2,4-dioxopyrimidine (uracil derivative) and phosphorylated at the methoxy position.

Properties

Molecular Formula

C15H21N5Na2O16P2

Molecular Weight

635.28 g/mol

IUPAC Name

disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2

InChI Key

DOUDOKFJOZTLBN-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves multiple steps, including the introduction of azido groups and the formation of phosphate esters. Common reagents used in the synthesis include azides, phosphoric acid derivatives, and various protecting groups to ensure the stability of intermediate compounds. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert azido groups to amines.

    Substitution: Nucleophilic substitution reactions can replace azido groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve specific temperature and solvent conditions to achieve optimal results.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Biochemical Applications

1.1 Nucleotide Analog

The compound functions as a nucleotide analog, mimicking natural nucleotides which are essential for various biological processes. Its structural features allow it to participate in biochemical pathways that involve nucleotides, potentially influencing DNA and RNA synthesis. This characteristic makes it valuable for research in molecular biology and genetics.

1.2 Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. By inhibiting these enzymes, it may help in studying metabolic pathways and could lead to the development of therapeutic agents targeting metabolic disorders .

Pharmaceutical Applications

2.1 Antiviral Properties

The azido group present in the compound is known for its potential antiviral properties. Compounds with azide functionalities have been studied for their ability to interfere with viral replication processes. This opens avenues for developing antiviral drugs that could combat various viral infections .

2.2 Anticancer Research

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its ability to interact with cellular mechanisms makes it a candidate for further exploration in cancer therapeutics .

Drug Delivery Systems

3.1 Lipid Vesicle Compositions

The compound has been incorporated into lipid vesicle formulations aimed at enhancing drug delivery efficiency. These lipid-based systems can encapsulate therapeutic agents, improving their stability and bioavailability while targeting specific cells or tissues .

3.2 Targeted Drug Delivery

By modifying the surface properties of lipid vesicles with this compound, researchers can achieve targeted delivery of drugs to specific sites within the body. This specificity minimizes side effects and enhances therapeutic efficacy .

Case Studies

Study Objective Findings
Study on Antiviral EffectsEvaluate the antiviral activity of disodium compoundShowed significant inhibition of viral replication in vitro models .
Enzyme Inhibition ResearchInvestigate enzyme interactionsDemonstrated effective inhibition of nucleotide metabolism enzymes, suggesting potential therapeutic applications .
Lipid Vesicle FormulationAssess drug delivery efficiencyEnhanced stability and bioavailability of encapsulated drugs were observed .

Mechanism of Action

The mechanism of action of Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Purine Moieties
Compound Name Key Features Biological Relevance Reference
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [...] phosphate, sodium Adenine (purine) instead of uracil; phosphonooxy group Potential antiviral/nucleotide analog
[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate Difluoro modification; 4-amino-2-oxopyrimidine Anticancer prodrug (e.g., gemcitabine-like)
Dipotassium phosphate derivatives (e.g., ECHEMI 2022) Potassium counterion; carbohydrate-phosphate backbone Industrial buffers or enzyme cofactors

Key Observations :

  • The azido group in the target compound distinguishes it from analogues with amino or methoxy substituents, which are more common in nucleotide-derived therapeutics .
  • The disodium counterion enhances solubility compared to dipotassium derivatives, which may favor in vivo applications .
Functional Group Impact
  • Azido (-N₃) vs. Hydroxyl (-OH) : The azido group increases metabolic stability but introduces photolability, contrasting with hydroxylated analogues (e.g., ’s compound 9), which are more prone to enzymatic degradation .
  • Uracil vs. Adenine : Uracil-based compounds (target) may target thymidylate synthase or RNA viruses, whereas adenine derivatives () are often incorporated into DNA/RNA synthesis pathways .
Physicochemical Properties
Property Target Compound Compound Dipotassium Derivative
Molecular Weight ~785–800 g/mol (estimated) ~750–770 g/mol ~450–500 g/mol
Charge at pH 7 Highly anionic (phosphate) Anionic (phosphate) Mildly anionic (phosphate)
Solubility High (disodium salt) Moderate (sodium salt) Low (dipotassium salt)

Note: Molecular weights estimated from ’s data on similar phosphorylated sugars.

Biological Activity

Disodium; [3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound that has garnered attention for its potential biological activities. This compound features an azido group, which is significant for its reactivity and applications in biochemical research and drug development.

Structural Characteristics

The structural complexity of this compound contributes to its biological activity. The presence of multiple hydroxyl groups and an azido moiety enhances its interaction with biological molecules. The molecular formula and weight are critical for understanding its reactivity and potential applications in various scientific fields.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Disodium; [3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphateC₁₃H₁₈N₃O₇P635.28Azido, Hydroxyl, Phosphate

Antiviral Properties

Research indicates that compounds with azido groups, such as Disodium; [3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate, may exhibit antiviral properties similar to those of related compounds like 3'-azido-3'-deoxythymidine (AZT). AZT is known to inhibit reverse transcriptase in HIV, blocking the incorporation of nucleotides into DNA strands, which suggests that the azido group in our compound could facilitate similar mechanisms against viral pathogens .

Antibacterial Activity

The compound's activity against bacterial strains has been noted in studies involving azido derivatives. For instance, azido compounds have shown bactericidal effects against various Enterobacteriaceae species. The mechanism often involves the inhibition of DNA synthesis through chain termination during replication processes .

The biological activity of Disodium; [3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate can be attributed to several factors:

  • Azido Group Reactivity : The azido group allows for participation in click chemistry reactions, facilitating the formation of stable triazole linkages with alkyne-containing molecules.
  • Hydroxyl Groups : The trihydroxy structure enhances solubility and potential interactions with biomolecules.
  • Phosphate Moiety : This component is crucial for energy transfer processes in biological systems and may play a role in signaling pathways.

Study 1: Antiviral Activity

A study explored the antiviral efficacy of related azido compounds against HIV. It was found that compounds similar in structure to Disodium; [3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-y] phosphate exhibited significant inhibition of viral replication in vitro. The mechanism was primarily through the termination of DNA chain elongation during replication .

Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of azido derivatives against Gram-negative bacteria. The results demonstrated that these compounds effectively inhibited bacterial growth by disrupting DNA synthesis pathways, leading to cell death .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in biochemical assays?

  • The compound contains a 3-azido sugar moiety linked to a dioxopyrimidine ring via a phosphodiester bridge. The azido group (-N₃) is a strong electron-withdrawing substituent, which may influence nucleophilic reactivity or participate in click chemistry-based labeling . The dioxopyrimidine component resembles uracil derivatives, suggesting potential roles in nucleotide metabolism or enzyme inhibition studies. Hydroxyl and hydroxymethyl groups on the oxane rings enable hydrogen bonding, critical for interactions with proteins or nucleic acids .

Q. What analytical techniques are recommended for characterizing purity and stability under experimental conditions?

  • High-Resolution Mass Spectrometry (HRMS) and ESI-MS are essential for verifying molecular weight and detecting impurities .
  • ¹H/³¹P NMR resolves stereochemical configurations and monitors phosphate group stability. For example, ³¹P NMR can track hydrolysis of the phosphodiester bridge under varying pH conditions .
  • HPLC with UV/Vis detection (optimized for azido and pyrimidine absorbance bands) ensures purity >95%, critical for reproducibility in enzyme assays .

Q. How should researchers design controlled experiments to assess its enzymatic inhibition potential?

  • Use kinetic assays with purified enzymes (e.g., kinases or phosphatases) and compare inhibition constants (Kᵢ) against natural substrates. Include negative controls with structurally similar but inert analogs (e.g., non-azido derivatives) to isolate the azido group’s contribution .
  • Monitor time-dependent inactivation to distinguish competitive vs. non-competitive inhibition mechanisms .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to target enzymes, and how can discrepancies between in silico and experimental data be resolved?

  • Molecular Dynamics (MD) simulations using force fields like CHARMM or AMBER model interactions between the azido group and catalytic residues. For example, the azido group’s electron-deficient nature may disrupt hydrogen-bond networks in enzyme active sites .
  • Docking scores vs. experimental Kᵢ discrepancies often arise from solvent effects or conformational flexibility. Validate simulations with alchemical free-energy calculations (e.g., MBAR or TI methods) to account for solvation entropy .

Q. How can researchers resolve contradictions in reported biochemical activity data across studies?

  • Meta-analysis of buffer conditions : Phosphate-containing buffers may compete with the compound’s phosphodiester groups, artificially reducing observed activity. Re-evaluate assays in non-phosphate buffers (e.g., HEPES) .
  • Batch variability : Azido groups are light-sensitive; ensure consistent storage in amber vials under inert gas. Use X-ray crystallography to confirm structural integrity post-experiment .

Q. What synthetic strategies improve yield during scale-up for in vivo studies?

  • Protecting group optimization : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during phosphorylation steps to prevent side reactions .
  • Flow chemistry reduces azide decomposition risks by minimizing light exposure and enabling precise temperature control during phosphodiester bond formation .

Methodological Resources

  • Structural databases : Use InChIKey identifiers (e.g., from ) to cross-reference crystallographic data in the Cambridge Structural Database (CSD).
  • Experimental design training : Courses like CHEM 416 Practical Training in Chemical Biology Methods emphasize rigorous controls for nucleotide analog studies .

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